N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide
Description
Historical Context of Quinoxaline-Sulfonamide Conjugates
Quinoxaline-sulfonamide conjugates represent a critical evolution in heterocyclic chemistry, combining the bioactive quinoxaline core with the pharmacologically versatile sulfonamide group. Quinoxalines, first synthesized in the late 19th century, gained prominence for their structural similarity to naturally occurring pteridines, enabling interactions with biological targets such as enzymes and nucleic acids. The integration of sulfonamides—pioneered in the 1930s as antibacterial agents—into quinoxaline frameworks emerged in the 21st century as a strategy to enhance solubility and target specificity. Early studies demonstrated that sulfonamide substitution at specific positions on the quinoxaline ring could modulate electronic properties and hydrogen-bonding capabilities, critical for optimizing pharmacokinetic profiles. For example, 2,3-diphenylquinoxaline-7-sulfonamide derivatives synthesized via chlorosulfonation showed marked anti-inflammatory activity in carrageenan-induced edema models, establishing a foundation for further structural diversification.
Emergence in Medicinal Chemistry Research
The resurgence of interest in quinoxaline-sulfonamide hybrids stems from their multifunctional pharmacological potential. Recent studies highlight their efficacy against antimicrobial-resistant pathogens, inflammatory pathways, and proliferative disorders. Notably, derivatives such as 3-trifluoromethylquinoxaline-1,4-dioxide sulfonamides exhibit dual functionality as carbonic anhydrase inhibitors and antiproliferative agents, with IC50 values in the low micromolar range against leukemia and breast cancer cell lines. Structural modifications, including halogenation and pyridine ring incorporation, have further expanded their therapeutic scope. For instance, substitution at the quinoxaline N-atom with phenethyl groups—as in N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide—enhances membrane permeability and target affinity, enabling interactions with hypoxia-inducible factors in tumor microenvironments.
Theoretical Framework for Investigation
The biological activity of quinoxaline-sulfonamide conjugates is underpinned by their ability to engage with enzymatic and nucleic acid targets. Carbonic anhydrase (CA) inhibition, a key mechanism, arises from the sulfonamide group’s coordination to the zinc ion in the CA active site, while the quinoxaline moiety facilitates hydrophobic interactions with adjacent residues. Molecular docking studies of compound 7g (a quinoxaline-1,4-dioxide sulfonamide) reveal a binding energy of −9.2 kcal/mol against CA IX, driven by hydrogen bonds with Gln67 and Asn70. Additionally, planar quinoxaline systems intercalate into DNA, disrupting topoisomerase II and RNA polymerase activity, as observed in radiolabeled ligand displacement assays. Quantum mechanical calculations further indicate that electron-withdrawing substituents on the sulfonamide group enhance electrophilicity, favoring covalent binding to cysteine residues in inflammatory mediators like COX-2.
Table 1: Inhibitory Activity of Select Quinoxaline-Sulfonamides Against Carbonic Anhydrase Isoforms
| Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) |
|---|---|---|---|---|
| 7g | 28.4 | 35.7 | 42.2 | 58.9 |
| AAZ (Ref) | 250.1 | 12.3 | 25.7 | 5.8 |
Molecular Hybridization Strategy Relevance
The design of this compound exemplifies molecular hybridization, merging the quinoxaline scaffold’s DNA-intercalating capacity with the sulfonamide’s enzyme-inhibitory potential. Key structural features include:
- Quinoxaline Core : Provides a planar aromatic system for π-π stacking with nucleic acid bases and enzymatic cofactors.
- Phenethylamino Side Chain : Enhances lipophilicity and enables penetration across the blood-brain barrier, as evidenced by logP values >3.2.
- Thiophene-2-sulfonamide Moiety : Introduces regioselective hydrogen bonding via the sulfonyl group while the thiophene ring augments metabolic stability.
Table 2: Structural Features and Biological Activities of Quinoxaline-Sulfonamide Hybrids
| Hybrid Structure | Key Modifications | Biological Activity (IC50/EC50) | Target |
|---|---|---|---|
| Quinoxaline-1,4-dioxide | Trifluoromethyl at C3 | 1.3–2.1 μM (MCF-7) | DNA Topoisomerase II |
| Thiophene-sulfonamide | Phenethylamino at N3 | 4.8 μM (HL60) | Carbonic Anhydrase IX |
| Chlorophenyl-sulfonamide | Chlorine at C4 | 6.79 μg/mL (Antitumor) | COX-2/5-LOX |
Properties
IUPAC Name |
N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVPBGLAOBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The phenethylamino group can be introduced through nucleophilic substitution reactions, while the thiophene-2-sulfonamide moiety is often added via sulfonation reactions using thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group (-NH-) in the phenethylamino moiety serves as a nucleophilic site for reactions such as:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides.
-
Alkylation : Formation of secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide).
-
Sulfonation : Interaction with sulfonyl chlorides to yield sulfonamides.
Key Mechanistic Insight :
The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the quinoxaline and thiophene groups may reduce reaction rates compared to simpler amines.
S-Alkylation and S-Acylation at the Sulfonamide Group
The sulfur atom in the sulfonamide group (-SO₂NH-) can act as a soft nucleophile in reactions with:
-
Electrophilic Reagents :
Structural Confirmation :
Oxidation Reactions
The compound is susceptible to enzymatic and chemical oxidation:
Enzymatic Oxidation (FMO3-Mediated)
Chemical Oxidation
-
S-Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.
-
N-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid generates N-oxide products .
Radical-Mediated Coupling Reactions
Photoredox catalysis enables C–N bond formation via nitrogen-centered radicals (NCRs):
-
Iminyl Radical Generation : Under visible light, the amine group can form iminyl radicals, enabling intramolecular cyclization onto aromatic rings (e.g., quinoxaline) .
-
Example Pathway :
Key Catalyst : Iridium(III) photoredox catalysts paired with nickel complexes enhance regioselectivity .
Metabolic Degradation Pathways
In hepatic microsomes, the compound undergoes transformations via:
-
Flavin Monooxygenases (FMOs) : Predominant N-oxidation at the phenethylamino group .
-
Cytochrome P450 Enzymes : Minor contributions to sulfonamide group oxidation .
Observed Metabolites :
-
N-Oxide derivatives (major).
-
Thiophene sulfoxide (minor).
Cyclization Reactions
The quinoxaline-thiophene scaffold facilitates intramolecular cyclization under acidic or thermal conditions:
Scientific Research Applications
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The phenethylamino group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Limitations and Contradictions
- Synthetic Challenges: highlights tautomerism in phenylquinoxaline-2(1H)-thione intermediates (thiol vs. thione forms), which may complicate the synthesis of sulfonamide derivatives .
- Divergent Biological Outcomes: While N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives show high yields (90.2%) and thermal stability, their biological activity data are absent, contrasting with the hypothesized kinase inhibition of the target compound .
Biological Activity
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
This compound features a quinoxaline core linked to a thiophene sulfonamide moiety through a phenethylamino group. This unique structure is believed to contribute to its biological efficacy.
The compound's mechanism of action involves several pathways:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes crucial for cancer cell survival and proliferation.
- Interaction with Nucleic Acids : The quinoxaline core can interact with DNA and RNA, potentially interfering with replication and transcription processes.
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, targeting proteins such as Bcl-2 and Mcl-1 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Here are key findings:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that quinoxaline derivatives possess broad-spectrum activity against various pathogens, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Phenethylamino Group : Enhances binding affinity to biological targets.
- Quinoxaline Core Variations : Substituents on the quinoxaline ring can alter potency and selectivity against different cancer types.
- Sulfonamide Moiety : Essential for enzyme inhibition and contributes to overall biological activity .
Study 1: Anticancer Activity
A study evaluated a series of quinoxaline derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could inhibit thymidylate synthase at an allosteric site, providing insights into their mechanism of action and potential as therapeutic agents .
Study 2: Binding Affinity Studies
Binding affinity studies revealed that related compounds exhibited sub-micromolar affinities for Bcl-xL and Mcl-1 proteins, suggesting that modifications in the thiophene or quinoxaline moieties could enhance selectivity and efficacy against specific cancer types .
Q & A
Q. What are the established synthetic routes for N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with functionalizing the quinoxaline core. Key steps include nucleophilic substitution at the quinoxaline C3 position with phenethylamine, followed by sulfonamide coupling. Optimization strategies include:
- Using polar aprotic solvents (e.g., dimethylformamide) to enhance solubility .
- Catalytic triethylamine (TEA) to deprotonate intermediates and accelerate sulfonamide bond formation .
- Temperature control (e.g., reflux at 80–100°C) to balance reaction rate and side-product suppression . Post-synthesis purification often employs column chromatography or recrystallization, with yields averaging 40–60% under optimized conditions .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural characterization relies on:
- NMR spectroscopy : and NMR confirm regioselective substitution patterns (e.g., quinoxaline C3-phenethylamino and C2-sulfonamide groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks matching theoretical values) .
- X-ray crystallography : For derivatives with similar scaffolds (e.g., BRD4 inhibitors), crystal structures reveal π-π stacking between quinoxaline and target proteins, guiding SAR studies .
Q. What in vitro models have been used to evaluate the compound’s anticancer activity, and how does its potency compare to reference drugs?
The compound and analogs are screened against cancer cell lines (e.g., HEPG2 liver cancer) using MTT assays. Key findings include:
- IC values in the micromolar range (15–70 μM), outperforming doxorubicin (IC = 71.8 μM) in select derivatives .
- Substitutions at the sulfonamide group (e.g., ethylbenzoate or pyridinyl) enhance activity, suggesting critical roles for electron-withdrawing groups .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the compound’s mechanism of action, and how are these validated?
While direct data on the compound is limited, structurally related quinoxaline-sulfonamides inhibit:
- PI3K/AKT/mTOR pathway : Demonstrated via Western blotting showing reduced phosphorylated AKT levels in treated cells .
- BRD4 bromodomains : X-ray structures of analogs (e.g., PDB: 6P05) reveal hydrogen bonding between sulfonamide groups and conserved asparagine residues in BRD4 . Target validation employs siRNA knockdowns or competitive binding assays (e.g., AlphaScreen) to confirm pathway-specific effects .
Q. How do structural modifications influence the compound’s bioactivity, and what SAR trends have emerged?
SAR studies highlight:
- Quinoxaline substitutions : Phenethylamino groups at C3 improve cellular uptake via lipophilicity, while bulkier groups (e.g., chloroanilino) reduce solubility but increase target affinity .
- Sulfonamide variations : Thiophene-2-sulfonamide enhances kinase inhibition compared to benzene-sulfonamide, likely due to improved π-orbital interactions .
- Combination substituents : Ethylbenzoate derivatives (e.g., compound 9, IC = 15.6 μM) exhibit dual activity as radiosensitizers, suggesting synergistic roles in DNA damage repair .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation approaches include:
- Prodrug design : Esterification of polar groups (e.g., carboxylates) to enhance bioavailability .
- Combination therapy : Co-administration with radiation or chemotherapeutics (e.g., doxorubicin) reduces required doses and toxicity while maintaining efficacy .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution, guiding dosing regimens .
Q. How can researchers address variability in biological activity across different cell lines or assay conditions?
Variability is minimized by:
- Orthogonal assays : Confirm hits using complementary methods (e.g., clonogenic assays alongside MTT) .
- Standardized protocols : Fixed incubation times (e.g., 72 hours) and serum-free media to reduce growth factor interference .
- Cell-line panels : Testing across diverse lineages (e.g., NCI-60) identifies tissue-specific sensitivities and off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
